molecular formula C9H14O2 B14661101 Ethyl 2-ethenylidenepentanoate CAS No. 39579-63-0

Ethyl 2-ethenylidenepentanoate

Cat. No.: B14661101
CAS No.: 39579-63-0
M. Wt: 154.21 g/mol
InChI Key: HUCBJLBYFDYLBK-UHFFFAOYSA-N
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Description

Ethyl 2-ethenylidenepentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a unique structure with a vinylidene group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethenylidenepentanoate typically involves the esterification of 2-ethenylidenepentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction scheme is as follows:

2-ethenylidenepentanoic acid+ethanolH2SO4ethyl 2-ethenylidenepentanoate+water\text{2-ethenylidenepentanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-ethenylidenepentanoic acid+ethanolH2​SO4​​ethyl 2-ethenylidenepentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of azeotropic distillation can help in the removal of water, driving the reaction to completion. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethenylidenepentanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to its corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles such as amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines in the presence of a base.

Major Products Formed

    Hydrolysis: 2-ethenylidenepentanoic acid and ethanol.

    Reduction: 2-ethenylidenepentanol.

    Substitution: Corresponding amides.

Scientific Research Applications

Ethyl 2-ethenylidenepentanoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-ethenylidenepentanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity. The vinylidene group in its structure allows for unique interactions with nucleophiles, making it a versatile compound in chemical reactions.

Comparison with Similar Compounds

Ethyl 2-ethenylidenepentanoate can be compared with other esters such as ethyl acetate and ethyl propionate. While all these compounds share the ester functional group, this compound is unique due to the presence of the vinylidene group, which imparts different reactivity and properties.

Similar Compounds

    Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.

    Ethyl propionate: Used in flavorings and fragrances.

Conclusion

This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical reactions and interactions, making it a valuable subject for scientific research.

Properties

CAS No.

39579-63-0

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-4-7-8(5-2)9(10)11-6-3/h2,4,6-7H2,1,3H3

InChI Key

HUCBJLBYFDYLBK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C=C)C(=O)OCC

Origin of Product

United States

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